4-(2-aminoethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride
Overview
Description
4-(2-aminoethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride is a useful research compound. Its molecular formula is C9H15ClN2O2 and its molecular weight is 218.68 g/mol. The purity is usually 95%.
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Biological Activity
4-(2-aminoethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride, with the molecular formula C9H15ClN2O2 and a molecular weight of 218.68 g/mol, is a compound of significant interest in pharmacological research. Its structural characteristics suggest potential applications in treating neurological disorders and as a precursor for synthesizing various pharmaceutical agents.
- Molecular Formula : C9H15ClN2O2
- Molecular Weight : 218.68 g/mol
- CAS Number : 1824048-43-2
- Purity : Typically around 95% .
The compound's biological activity is primarily attributed to its ability to interact with various biological targets. The pyridinone structure is common in many neuroactive drugs, suggesting that this compound may modulate neurotransmitter systems or act on specific receptors involved in neurological functions .
Neurological Disorders
Research indicates that compounds similar to this compound can influence neurotransmitter levels and receptor activity. For instance, studies have shown that derivatives of pyridinones can exhibit neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells .
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties. In vitro assays have indicated that it could inhibit the growth of various bacterial strains, although further research is needed to quantify this activity and understand the underlying mechanisms .
Plant Growth Regulation
In agricultural science, similar compounds have been explored as plant growth regulators. Their ability to influence plant hormone levels may lead to enhanced growth rates and improved yields . This suggests potential applications for this compound in agricultural biotechnology.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound:
Properties
IUPAC Name |
4-(2-aminoethoxy)-1,6-dimethylpyridin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.ClH/c1-7-5-8(13-4-3-10)6-9(12)11(7)2;/h5-6H,3-4,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVZTOQXNUIKAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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